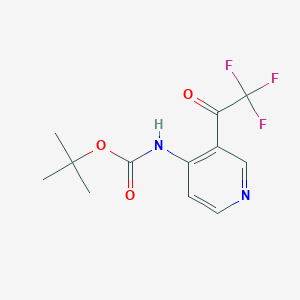

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate

Übersicht

Beschreibung

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate, also known as TB-TFP, is an organofluorine compound used as a reagent in various synthetic and medicinal chemistry applications. TB-TFP is a versatile reagent that can be employed in a variety of chemical transformations, such as the synthesis of heterocyclic compounds, the formation of carbon-carbon bonds, and the synthesis of fluorinated compounds. This compound is also known to be a potent inhibitor of the enzyme serine hydrolase, which is involved in the metabolism of several drugs and hormones.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The compound has been used in the synthesis of various chemical intermediates. For instance, it was involved in the process development and pilot-plant synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor (Li et al., 2012).

Photolysis and Antimicrobial Activities

- The compound has been used in the study of photolysis and antimicrobial activities. For example, reactions of tert-butyl substituted pyrazolo[5,1-c][1,2,4]-triazines with trifluoroacetic anhydride afforded derivatives that, upon UV irradiation, lead to the aromatization of the triazine ring and exhibited antimicrobial and antifungal activities (Ivanov et al., 2020).

Regioselectivity and Reaction Media Studies

- This chemical has been instrumental in studies focusing on regioselectivity and reaction media for synthesizing certain pyrazole derivatives (Martins et al., 2012).

Protective Group Chemistry

- The tert-butyl group is often used in protective group chemistry. A study detailed the synthesis of a penta-N-protected polyamine containing various N-protecting groups, including tert-butoxycarbonyl, of which the selective removal was investigated (Goulaouic-Dubois et al., 1995).

Antimalarial Activity

- While focusing on non-drug use aspects, the tert-butyl group has been included in structure-activity relationship studies for antimalarial treatment and prevention. For example, JPC-3210, which contains a tert-butyl group, was selected as a lead compound for its superior antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).

Photocatalysis

- The compound has been explored in the context of photocatalysis. In one study, it was used as an amidyl-radical precursor in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new cascade pathway for assembling a range of 3-aminochromones (Wang et al., 2022).

Catalysis and Synthesis

- The tert-butyl group has been employed in catalysis and synthesis processes. For instance, a method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as an efficient and reusable catalyst was reported, highlighting clean reactions and high yields (Karimian & Tajik, 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(2,2,2-trifluoroacetyl)pyridin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O3/c1-11(2,3)20-10(19)17-8-4-5-16-6-7(8)9(18)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDVWDOCNPIXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2,2,2-trifluoroacetyl)pyridin-4-ylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)

![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)

![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)

![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-8-ol](/img/structure/B1402920.png)

![2-Chloro-N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402923.png)